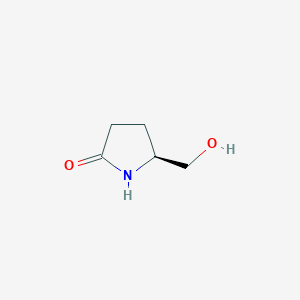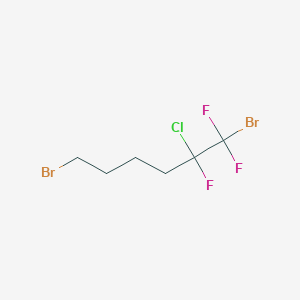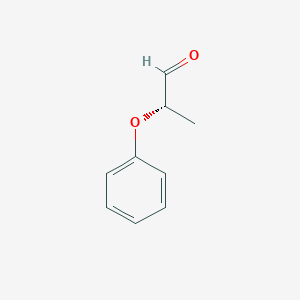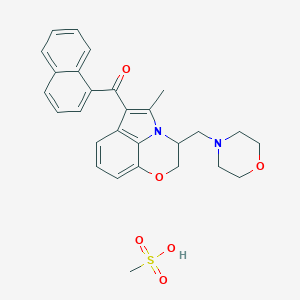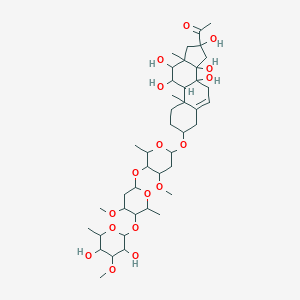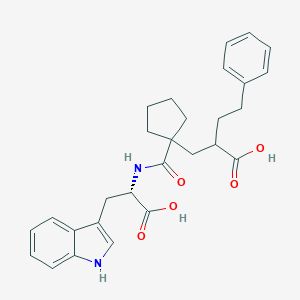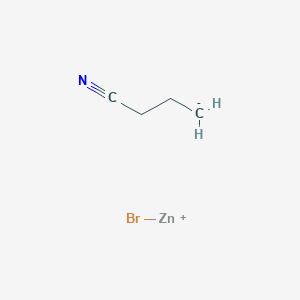
3-氰基丙基溴化锌
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The InChI representation of 3-Cyanopropylzinc bromide isInChI=1S/C4H6N.BrH.Zn/c1-2-3-4-5;;/h1-3H2;1H;/q-1;;+2/p-1 . The canonical SMILES representation is [CH2-]CCC#N. [Zn+]Br . Physical And Chemical Properties Analysis
3-Cyanopropylzinc bromide has a molecular weight of 213.4 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 210.89750 g/mol . The topological polar surface area of the compound is 23.8 Ų . The compound has a heavy atom count of 7 . The density of the compound is 0.981 g/mL at 25 °C .科学研究应用
有机合成与催化
医药中间体
材料科学
配位化学
有机金属化学
官能团转化
总之,3-氰基丙基溴化锌在有机合成、药物研究、材料科学、配位化学、有机金属反应和官能团转化中发挥着关键作用。 其多功能性和反应活性使其成为跨多个学科的科学家们感兴趣的化合物 . 如果您有任何其他问题或需要更多细节,请随时提问!😊
安全和危害
3-Cyanopropylzinc bromide is classified as a highly flammable liquid and vapor . It is harmful if swallowed and causes serious eye irritation . It may cause respiratory irritation and drowsiness or dizziness . It is also suspected of causing cancer . The compound should be kept away from heat, sparks, open flames, and hot surfaces . It should be handled only in a well-ventilated area and protective clothing, gloves, and eye/face protection should be worn .
作用机制
Biochemical Pathways
It’s known to be a key intermediate in the synthesis of various pharmaceutical compounds .
Result of Action
The result of the action of 3-Cyanopropylzinc bromide is the formation of new chemical compounds. These can include potential drugs targeting diseases like cancer, Alzheimer’s, and inflammation .
Action Environment
The action of 3-Cyanopropylzinc bromide is influenced by various environmental factors. For instance, it’s typically used in solution form, with tetrahydrofuran (THF) being a common solvent . The concentration of the solution, temperature, and presence of other reactants can all influence the compound’s reactivity and the yield of the reaction . The compound is typically stored at low temperatures (2-8°C) to maintain its stability .
属性
| { "Design of the Synthesis Pathway": "The synthesis of 3-Cyanopropylzinc bromide can be achieved by the reaction of propionitrile with diethylzinc in the presence of a catalytic amount of copper(I) bromide, followed by the addition of hydrogen bromide gas.", "Starting Materials": [ "Propionitrile", "Diethylzinc", "Copper(I) bromide", "Hydrogen bromide gas" ], "Reaction": [ "Step 1: In a dry and inert atmosphere, add propionitrile to a solution of diethylzinc in anhydrous tetrahydrofuran.", "Step 2: Add a catalytic amount of copper(I) bromide to the reaction mixture and stir for several hours at room temperature.", "Step 3: Slowly add hydrogen bromide gas to the reaction mixture until the evolution of gas ceases.", "Step 4: Quench the reaction with water and extract the organic layer with diethyl ether.", "Step 5: Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 3-Cyanopropylzinc bromide as a colorless oil." ] } | |
CAS 编号 |
135579-85-0 |
分子式 |
C4H6BrNZn |
分子量 |
213.4 g/mol |
IUPAC 名称 |
bromozinc(1+);butanenitrile |
InChI |
InChI=1S/C4H6N.BrH.Zn/c1-2-3-4-5;;/h1-3H2;1H;/q-1;;+2/p-1 |
InChI 键 |
HEHCQTGEYNYOSF-UHFFFAOYSA-M |
SMILES |
[CH2-]CCC#N.[Zn+]Br |
规范 SMILES |
[CH2-]CCC#N.[Zn+]Br |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



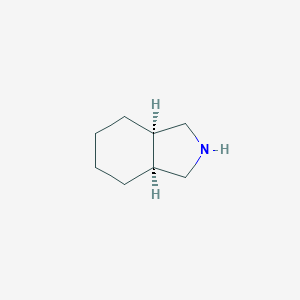
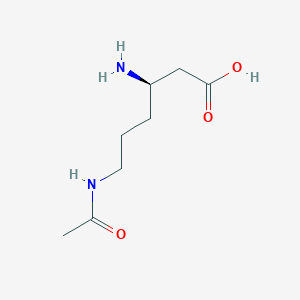
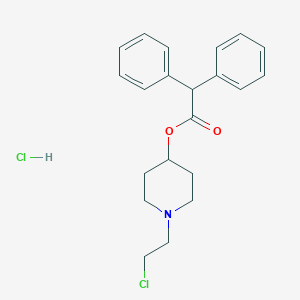
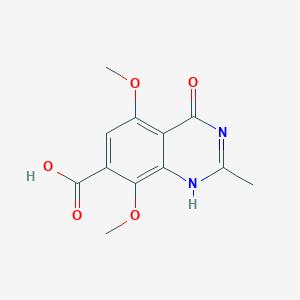
![{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid](/img/structure/B142293.png)
